molecular formula C15H10O6 B013863 Citreorosein CAS No. 481-73-2

Citreorosein

Cat. No. B013863
CAS RN: 481-73-2
M. Wt: 286.24 g/mol
InChI Key: YQHZABGPIPECSQ-UHFFFAOYSA-N
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Description

Citreorosein is a naturally occurring anthraquinone derivative identified in several plants, including Polygoni cuspidati radix, and is part of the anthraquinone family. This compound has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties. Notably, it has been observed to inhibit cyclooxygenase-2-dependent prostaglandin D2 generation in mouse bone marrow-derived mast cells, suggesting its role in inflammatory disease treatment (Lu et al., 2012).

Synthesis Analysis

Citreorosein synthesis has been explored through various methods, including chemoenzymatic reduction processes. For instance, a study demonstrated the reduction of citreorosein using NADPH-dependent polyhydroxyanthracene reductase, leading to potential biosynthetic intermediates crucial for understanding its natural biosynthesis and synthetic production (Mondal et al., 2019).

Scientific Research Applications

  • Synthesis of Anthraquinone Derivatives : Citreorosein is used in the synthesis of various anthraquinone derivatives, such as 1,6,8-trihydroxy-3-hydroxymethylanthraquinone, fallacinol, and fallacinal (Hirose et al., 1982). It is also involved in the synthesis of emodine aldehyde, a key component of emodin (Thiem & Wessel, 1985).

  • Anti-inflammatory and Antiallergic Properties : Citreorosein shows potential in the prevention of allergic inflammation by suppressing mast cell degranulation and leukotriene C4 generation (Lu et al., 2012a). It also inhibits COX-2-dependent prostaglandin D2 generation in mast cells, suggesting its use in treating inflammatory diseases (Lu et al., 2012b).

  • Antifouling Applications : Citreorosein is used as an additive in antifouling paints to prevent biofouling by inhibiting the growth of marine biofilm-forming bacteria (Preet et al., 2022). It is recognized for its role in improving global biofouling problems (Preet et al., 2023).

  • Fungal Biosynthesis : Chemoenzymatic reduction of citreorosein by polyhydroxyanthracene reductase enzymes may lead to the biosynthesis of aloe-emodin and rugulosin C in fungi (Mondal et al., 2019).

  • Immunosuppressive Activities : Citreorosein exhibits moderate immunosuppressive activities, isolated from Zopfiella longicaudata, and may have applications in immunomodulation (Fujimoto et al., 2004).

  • Antimicrobial and Antioxidant Properties : Citreorosein has shown activity against Leishmania brasiliensis and other bacteria (Marinho et al., 2013). Additionally, it exhibits potent antioxidant activity, as demonstrated in studies with edible mushrooms (Bai et al., 2013).

  • Anti-obesity Activity : Citreorosein has shown significant anti-obesity activity in zebrafish assays, suggesting its potential in weight management strategies (Noinart et al., 2017).

  • Inhibition of Enzymes : It has been noted for its inhibitory activities on μ-calpain, indicating its potential in therapeutic applications (Liang et al., 2012).

  • Estrogenic Properties : Citreorosein was isolated from Polygonum cuspidatum as a new estrogenic compound, suggesting its potential use in hormone-related therapies (Zhang et al., 2009).

  • Skin Whitening Agent : Extracts containing citreorosein from Polygonum cuspidatum may be useful as skin-whitening agents in dermal applications (Leu et al., 2008).

Future Directions

Microbial pigments like Citreorosein have potential applications in various fields such as food, pharmaceuticals, cosmetics, and textiles. They are also known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities . Therefore, future research could focus on exploring these applications further .

properties

IUPAC Name

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHZABGPIPECSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197420
Record name omega-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Citreorosein

CAS RN

481-73-2
Record name Citreorosein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name omega-Hydroxyemodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-Hydroxyemodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .OMEGA.-HYDROXYEMODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

288 °C
Record name Citreorosein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034444
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
Y Lu, Y Li, Y Jahng, JK Son, HW Chang - Molecular and cellular …, 2012 - Springer
The aim of this study was to evaluate whether citreorosein (CIT), a naturally occurring anthraquinone isolated from Polygoni cuspidati (P. cuspidati) radix, modulates degranulation and 5…
Y Lu, SJ Suh, X Li, JL Liang, M Chi… - Biological and …, 2012 - jstage.jst.go.jp
Citreorosein (CIT), an anthraquinone component of Polygoni cuspidati (P. cuspidati) radix, suppressed gene expression of proinflammatory cytokines including tumor necrosis factor (…
Number of citations: 10 www.jstage.jst.go.jp
A Mondal, N Saha, A Rajput, SK Singh, B Roy… - Organic & …, 2019 - pubs.rsc.org
… citreorosein (4) to aloe-emodin (8) using fungal enzymes. We hypothesized that enzymatic reduction of citreorosein … an enzyme for the reduction of citreorosein (4) or its hydroquinone 10…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
Y Lu, SJ Suh, X Li, SL Hwang, Y Li, K Hwangbo… - Food and chemical …, 2012 - Elsevier
In this study, we examined the effects of citreorosein (CIT), an anthraquinone component of Polygoni cuspidati radix (P. cuspidati, Polygonaceae), on cyclooxygenase (COX)-2 …
JL Liang, HC Cha, SH Lee, JK Son, HW Chang… - Archives of pharmacal …, 2012 - Springer
A new procedure for the preparation of emodin carbaldehyde and citreorosein was described, in which, ω,ω′-dibromomethylemodin triacetate was prepared as a key intermediate by …
A Mondal, N Saha, A Rajput, SK Singh, B Roy… - researchgate.net
… Characterization of citreorosein hydroquinones (10a/10b) … Chemoenzymatic reduction of citreorosein (4) … Measurement of conversion from dihydro citreorosein (11) into aloe-emodin (8) …
Number of citations: 0 www.researchgate.net
C Zhang, X Wang, X Zhang, Y Zhang… - … Journal Devoted to …, 2009 - Wiley Online Library
Citreorosein was isolated from P. cuspidatum as a new oestrogenic compound, together with emodin and its glucoside, by silica gel column chromatography and preparative high‐…
TR Rajagopalan, TR Seshadri - Proceedings of the Indian Academy of …, 1956 - Springer
Starting from chrysophanol and frangula-emodin the corresponding ω-hydroxy compounds, alœ-emodin and citreorosein have been prepared adopting the N-bromosuccinimide method…
DS Bapat, BCS Rao, MK Unni, K Venkataraman - Tetrahedron Letters, 1960 - Elsevier
… of work on the synthesis of naturally occurring anthraquinone colouring matters' the possibility of preparing anthraquinone-2-carbinols, such as aloe-emodin (I) and citreorosein (II), by …
CW Chang, HC Huang, TH Chiu, PDL Chao - 中醫藥雜誌, 1990 - airitilibrary.com
… O-β-D-glucoside和citreorosein.其中,1-O-methylemodin及citreorosein係第一次從何首烏分離 得到… 較強;physcion作用較不明顯;physcion 1-O-β-D-glucoside和citreorosein則無血管鬆弛活性. …
Number of citations: 13 www.airitilibrary.com

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